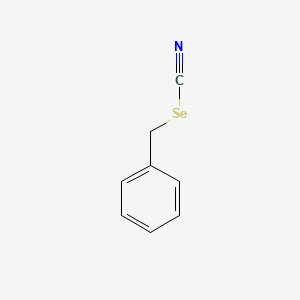

Benzyl selenocyanate

説明

特性

IUPAC Name |

benzyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKWDMOVMQKKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196924 | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-93-6 | |

| Record name | Benzyl selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl selenocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4671-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL SELENOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl selenocyanate (C₈H₇NSe) is an organoselenium compound that has garnered significant interest in the scientific community for its potential therapeutic applications. Found in selenium-enriched garlic, this compound has demonstrated notable chemopreventive and antimicrobial activities.[1] Its ability to inhibit key cellular signaling pathways positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental protocols for this compound.

Chemical Properties

This compound is a clearish/white crystalline powder at room temperature.[1] A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NSe | [1] |

| Molecular Weight | 196.11 g/mol | [1] |

| CAS Number | 4671-93-6 | [1] |

| Appearance | Clearish/white crystalline powder | [1] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 276.7±33.0 °C (Predicted) | [3] |

| Solubility | Soluble in acetonitrile.[4] Can be crystallized from a benzene/toluene and heptane mixture.[4] |

Molecular Structure

Table 2: Representative Bond Lengths and Angles for the Selenocyanate Group

| Bond/Angle | Value |

| C-Se Bond Length | ~1.95 Å |

| Se-C≡N Bond Length | ~1.83 Å |

| C≡N Bond Length | ~1.14 Å |

| C-Se-C Angle | ~98° |

| Se-C-N Angle | ~178° |

Note: These are representative values from a related structure and may vary slightly for this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a benzyl halide with potassium selenocyanate in acetonitrile.[4]

Materials:

-

Benzyl bromide (or benzyl chloride)

-

Potassium selenocyanate (KSeCN)

-

Acetonitrile (anhydrous)

-

Benzene

-

Toluene

-

Heptane

-

Distilled water

Procedure: [4]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) in anhydrous acetonitrile.

-

In a separate flask, dissolve potassium selenocyanate (1.1 eq) in anhydrous acetonitrile.

-

Slowly add the potassium selenocyanate solution to the stirred benzyl bromide solution at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the formation of a white precipitate (KBr or KCl).

-

Upon completion, pour the reaction mixture into a beaker containing distilled water.

-

Stir the aqueous mixture for approximately 30 minutes to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.

-

For purification, dissolve the crude product in a minimal amount of a 1:1 benzene/toluene mixture.

-

Induce crystallization by the slow addition of heptane until the solution becomes cloudy.

-

Allow the solution to stand at a low temperature (e.g., 4 °C) to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The expected spectrum will show a singlet for the benzylic protons (CH₂) and multiplets for the aromatic protons of the phenyl group.

-

¹³C NMR: Dissolve the sample in a suitable deuterated solvent. The spectrum will show characteristic peaks for the benzylic carbon, the cyano carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a Nujol mull.

-

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the C≡N stretch of the selenocyanate group, typically in the range of 2150-2160 cm⁻¹. Other characteristic peaks for the benzyl group will also be present.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the benzyl and selenocyanate moieties.

Biological Activity and Signaling Pathways

This compound has been shown to inhibit the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC), two key enzymes involved in various cellular signaling pathways.[3][5] The exact mechanism of inhibition is still under investigation, but it is believed to involve direct interaction with the kinase domains.

Caption: Conceptual diagram of PKA and PKC inhibition.

Furthermore, the structurally related compound, benzyl isothiocyanate, has been shown to modulate the Extracellular signal-regulated kinase (ERK) pathway.[6] While direct evidence for this compound is pending, it is plausible that it may also interact with this critical signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: Hypothesized modulation of the ERK pathway.

Conclusion

This compound is a compound of significant interest due to its biological activities. This guide has provided a detailed overview of its chemical and structural properties, along with methodologies for its synthesis and characterization. The elucidation of its inhibitory effects on key signaling pathways, such as PKA, PKC, and potentially the ERK pathway, opens avenues for its further exploration as a lead compound in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Benzyl isothiocyanate promotes miR-99a expression through ERK/AP-1-dependent pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl Selenocyanate from Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl selenocyanate from benzyl bromide, a reaction of significant interest in the development of organoselenium compounds as potential chemopreventive agents.[1][2][3] This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to support researchers in the efficient and pure synthesis of this class of compounds.

Introduction

Organoselenium compounds, particularly benzyl selenocyanates, have garnered considerable attention for their potential applications in medicinal chemistry and drug development.[1][2][3] Their synthesis from readily available benzyl halides is a fundamental transformation. This guide focuses on a facile and efficient method for the synthesis of this compound and its derivatives from benzyl bromide, emphasizing a procedure that avoids the need for chromatographic purification, thereby reducing waste and cost.[1][2]

Reaction Principle and Mechanism

The synthesis of this compound from benzyl bromide is a nucleophilic substitution reaction. The selenocyanate anion (SeCN⁻), typically from potassium selenocyanate (KSeCN), acts as the nucleophile, displacing the bromide ion from the benzylic carbon. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile, which facilitates the dissolution of the reactants and promotes the substitution reaction.[1][2][4]

The choice of solvent is critical to the success of the synthesis. While solvents like acetone have been used, they can react with the selenocyanate nucleophile, leading to impurities that are difficult to separate from the desired product.[1] Acetonitrile is a preferred solvent as it is less susceptible to nucleophilic attack by KSeCN, and the byproduct, potassium bromide (KBr), is insoluble in it, providing a visual indicator of reaction progress.[1][2][4]

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields and melting points for the synthesis of this compound and several substituted derivatives from their corresponding benzyl halides. The data is adapted from a facile synthesis protocol that allows for the isolation of pure products without chromatography.[1][2]

| Starting Material | Product | % Yield* | Melting Point (°C) |

| Benzyl bromide | This compound | 54 | 71-72 |

| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |

| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |

| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |

| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |

*Yields are reported after a single crystallization, and no attempts were made to optimize them by obtaining a second crop of crystals.[1][2]

Detailed Experimental Protocols

Two primary protocols for the synthesis of this compound from benzyl bromide are presented below. The first is a rapid, room-temperature procedure in acetonitrile, while the second involves refluxing in ethanol.

This method is preferred for its mild conditions, short reaction time, and avoidance of chromatographic purification.

Materials and Equipment:

-

Benzyl bromide (or substituted benzyl halide)

-

Potassium selenocyanate (KSeCN)

-

Anhydrous acetonitrile (CH₃CN)

-

Distilled water

-

Benzene/Toluene (1:1 mixture)

-

Heptane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Nitrogen or argon source for inert atmosphere

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the benzylic halide (2.0 mmol) in anhydrous acetonitrile (15 mL) with stirring under an inert atmosphere.

-

Reagent Addition: Separately, dissolve potassium selenocyanate (2.2 mmol) in anhydrous acetonitrile (5 mL). Add this solution to the stirred solution of the benzylic halide. Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.

-

Reaction Monitoring: The formation of a fine white precipitate (KBr or KCl) indicates the progress of the reaction. The reaction is typically complete within 30-60 minutes when no further precipitate is observed. Completion can be verified by TLC.

-

Work-up: Pour the reaction mixture into distilled water (200 mL) and stir for approximately 30 minutes.

-

Isolation of Crude Product: Cool the aqueous mixture in an ice bath and collect the solid precipitate by vacuum filtration. Wash the solid generously with water to remove any excess salts.

-

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of a 1:1 mixture of benzene and toluene (typically 1-4 mL). Induce crystallization by adding heptane until the cloud point is reached (generally 20-40 mL). Seal the flask and cool it to -20°C for 1-2 hours to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration.

Caption: Experimental workflow for the synthesis of this compound.

This alternative method uses a different solvent and higher temperature.

Materials and Equipment:

-

Benzyl bromide (10 mmol, 1.71g)

-

Potassium selenocyanate (12 mmol, 1.73g)

-

Ethanol (10 mL)

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: Combine benzyl bromide (10 mmol), potassium selenocyanate (12 mmol), and ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heating: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress periodically by TLC.

-

Removal of Inorganic Salts: After the reaction is complete, cool the mixture and separate the inorganic salt (KBr) by filtration.

-

Decolorization: Heat the filtrate with activated charcoal.

-

Crystallization: Filter the hot reaction mixture and allow the filtrate to cool. Crystals of this compound will form upon cooling.

-

Isolation: Separate the crystals by filtration. The purity of the compound can be evaluated by TLC and confirmed by mass spectrometry and NMR.

Safety Considerations

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[5]

-

Organoselenium compounds and potassium selenocyanate are toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle all solvents in a fume hood and away from ignition sources.

Conclusion

The synthesis of this compound from benzyl bromide can be achieved through a facile and efficient procedure using potassium selenocyanate in acetonitrile at room temperature.[1][2][4][6] This method offers satisfactory yields and high purity without the need for column chromatography, making it an attractive approach for researchers in drug discovery and medicinal chemistry.[1][2][6] The provided protocols and data serve as a comprehensive guide for the successful synthesis and purification of this important class of organoselenium compounds.

References

- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 6. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Benzyl Selenocyanate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl selenocyanate (BSC) is an organoselenium compound recognized for its chemopreventive and potential anticancer properties.[1][2] Found in selenium-enriched garlic, BSC belongs to a class of compounds that leverage the unique biochemical properties of selenium to interfere with cancerous processes.[2] While its efficacy has been demonstrated in various preclinical models, a detailed elucidation of its molecular mechanism is an ongoing area of research.[1]

This technical guide synthesizes the current understanding of BSC's mechanism of action in cancer cells. It is important to note that the closely related sulfur analog, benzyl isothiocyanate (BITC), has been more extensively studied. Given the chemical similarities between selenium and sulfur, the mechanisms of BITC are often considered a predictive model for BSC's activity. This document will first detail the established actions of BSC and then explore the well-documented pathways of BITC that are likely shared or similar, providing a comprehensive, albeit partially predictive, overview. The primary mechanism is believed to hinge on the induction of cellular redox imbalance, leading to apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1]

Quantitative Efficacy of Selenocompounds

The cytotoxic potential of organoselenium compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data available for various selenocompounds, including derivatives related to BSC, highlight their activity across different cancer cell lines.

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzodioxyl Selenocyanate (2a) | HT-29 | Colon Cancer | < 12 | [3] |

| Benzodioxyl Selenocyanate (2a) | H1299 | Lung Cancer | < 12 | [3] |

| Benzodioxyl Selenocyanate (2b) | HT-29 | Colon Cancer | < 12 | [3] |

| Benzodioxyl Selenocyanate (2b) | H1299 | Lung Cancer | < 12 | [3] |

| Benzodioxyl Selenocyanate (2b) | HCT-116 | Colon Cancer | ~ 11 | [3] |

| Diselenide Compound (59) | Strain 1 | Not Specified | 47.6 | [3] |

| Diselenide Compound (59) | Strain 2 | Not Specified | 36.4 | [3] |

| Diselenide Compound (35) | Strain 1 | Not Specified | 49.4 | [3] |

| Diselenide Compound (35) | Strain 2 | Not Specified | 56.1 | [3] |

Table 1: Antiproliferative activity of various organoselenium compounds expressed as IC50 values. Data indicates moderate to high cytotoxicity in specific cancer cell lines.

Core Mechanisms of Action

The anticancer effects of BSC and its analogs are multifaceted, stemming from their ability to induce profound oxidative stress within cancer cells, which are often more vulnerable to such insults than their normal counterparts.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism for BSC and its analogs is the generation of intracellular Reactive Oxygen Species (ROS).[4] Cancer cells typically have higher basal ROS levels, making them susceptible to further ROS induction.[5] BSC treatment disrupts the cellular redox balance, leading to an accumulation of ROS such as superoxide and hydrogen peroxide. This oxidative stress is a central trigger for subsequent downstream events, including apoptosis and autophagy.[4][6]

Triggering of Apoptotic Pathways

The excessive ROS generated by BSC treatment activates programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway : ROS accumulation leads to a loss of mitochondrial membrane potential (Ψm).[7] This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The process is regulated by the Bcl-2 family of proteins, with BSC analogs shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8][9] Released cytochrome c activates a cascade of effector caspases, primarily Caspase-9 and the executioner Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][8]

-

Extrinsic (Death Receptor) Pathway : Studies on BITC show that it can increase the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[8][9] This sensitization allows for the activation of the extrinsic apoptotic pathway, initiated by the activation of Caspase-8, which can then directly activate executioner caspases.[8]

Induction of Cell Cycle Arrest

BSC and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. Depending on the cancer cell type and dosage, this arrest occurs predominantly at the G1 or G2/M phase of the cell cycle.[1][10]

-

G1 Arrest : In some models, treatment leads to G1 arrest by downregulating the expression and activity of key regulatory proteins such as Cyclin D1, Cyclin A, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[11]

-

G2/M Arrest : In other contexts, particularly in response to DNA damage, arrest occurs at the G2/M checkpoint.[10][12] This is associated with the downregulation of proteins like Cyclin B1, Cdc2, and Cdc25C, and an upregulation of the CDK inhibitor p21.[10][12]

Inhibition of Key Pro-Survival Signaling Pathways

BSC exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway : The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to therapy.[13][14] The analog BITC has been shown to suppress this pathway by reducing the phosphorylation, and thus the activity, of key components including PI3K, Akt, PDK1, and mTOR.[15] Inhibition of this pathway prevents the phosphorylation and subsequent cytoplasmic sequestration of FOXO transcription factors, allowing them to enter the nucleus and activate pro-apoptotic and cell cycle inhibitory genes like Bim and p27/p21.[15]

-

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, regulates cell proliferation, differentiation, and stress responses.[16] BSC analogs can modulate this pathway, often leading to the activation of the stress-related JNK and p38 pathways, which can promote apoptosis, while inhibiting the pro-proliferative ERK pathway.[17][18]

-

NF-κB Pathway : Nuclear Factor-κB (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival, and its constitutive activation is common in many cancers.[19][20] BSC analogs have been shown to downregulate the expression of NF-κB, thereby inhibiting its pro-survival and pro-inflammatory functions and sensitizing cancer cells to apoptosis.[21]

-

Other Potential Targets : Preliminary evidence suggests BSC may also inhibit the activity of DNA cytosine methyltransferase, Protein Kinase A (PKA), and Protein Kinase C (PKC), further contributing to its anticancer effects.[2]

Visualized Mechanisms and Workflows

The following diagrams, rendered using DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: BSC induces ROS, triggering both intrinsic and extrinsic apoptotic pathways.

Caption: BSC inhibits the PI3K/Akt/mTOR survival pathway, promoting apoptosis.

Caption: BSC activates pro-apoptotic JNK/p38 and inhibits pro-proliferative ERK.

Caption: Workflow for analyzing protein expression changes after BSC treatment.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like BSC.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of BSC on cancer cells.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of BSC (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Culture cells in 6-well plates and treat with BSC at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining : Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Intracellular ROS Detection (H2DCFDA Assay)

This assay measures the intracellular generation of ROS.

-

Cell Treatment : Seed cells in a 96-well plate (or appropriate vessel for microscopy/flow cytometry) and treat with BSC. Include a positive control (e.g., H₂O₂) and a negative control. An ROS scavenger like N-acetylcysteine (NAC) can be used to confirm ROS-dependent effects.[4][6]

-

Probe Loading : After treatment, wash the cells with PBS and incubate them with 10-20 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.[4]

-

Measurement : Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm).[22] The intensity is proportional to the amount of intracellular ROS.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction : After treating cells with BSC, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.

-

Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion and Future Directions

This compound is a potent anticancer agent that functions primarily by inducing overwhelming oxidative stress in cancer cells. This initial insult triggers a cascade of events including the activation of apoptotic machinery, arrest of the cell cycle, and profound inhibition of critical pro-survival signaling networks like the PI3K/Akt and MAPK pathways. While many of these detailed mechanisms are inferred from its extensively studied analog, benzyl isothiocyanate, the foundational role of redox imbalance is a well-established characteristic of organoselenium compounds.

For drug development professionals, BSC represents a promising chemical scaffold. Future research should focus on elucidating the specific protein targets and pathway modulations unique to BSC to differentiate its activity from sulfur-containing analogs. A deeper understanding of its pharmacokinetics, pharmacodynamics, and selectivity for cancer cells over normal cells will be critical for its translation into a viable clinical therapeutic. The development of more potent and selective BSC derivatives could provide a new and powerful tool in the arsenal against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzyl Isothiocyanate Inhibits Prostate Cancer Development in the Transgenic Adenocarcinoma Mouse Prostate (TRAMP) Model, Which Is Associated with the Induction of Cell Cycle G1 Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 22. assaygenie.com [assaygenie.com]

Organoselenium Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organoselenium compounds have emerged as a fascinating and promising class of molecules in medicinal chemistry. Initially recognized for the essential role of selenium in biological systems, primarily as a component of the amino acid selenocysteine found in antioxidant enzymes like glutathione peroxidases (GPx), the field has expanded to explore the therapeutic potential of synthetic organoselenium compounds.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antioxidant, anticancer, neuroprotective, and anti-inflammatory effects, making them attractive candidates for drug development.[4][5][6] This technical guide provides an in-depth overview of the core aspects of organoselenium compounds in medicinal chemistry, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

Core Concepts and Mechanisms of Action

The biological activity of organoselenium compounds is intrinsically linked to the unique chemical properties of the selenium atom. Its lower electronegativity and higher polarizability compared to sulfur allow for distinct redox behaviors. Many organoselenium compounds exert their effects by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in cellular antioxidant defense by catalyzing the reduction of hydroperoxides.[7][8][9]

Glutathione Peroxidase (GPx)-like Activity

The primary mechanism for the antioxidant effects of many organoselenium compounds is their ability to mimic the function of GPx.[8][10] This catalytic cycle involves the oxidation of the selenium center by a peroxide, followed by reduction with a thiol, typically glutathione (GSH), regenerating the active selenenyl sulfide or selenol. This process detoxifies harmful reactive oxygen species (ROS). Ebselen is a well-studied organoselenium compound that exhibits potent GPx-like activity.[8][10]

Modulation of Key Signaling Pathways

Organoselenium compounds have been shown to modulate several critical signaling pathways involved in cellular stress responses, proliferation, and inflammation.

-

Keap1-Nrf2-ARE Pathway: The Keap1-Nrf2-ARE pathway is a major regulator of cellular antioxidant responses. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes. Organoselenium compounds can activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival and is often dysregulated in cancer.[11][12] Some organoselenium compounds have been found to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects.[11]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation.[13][14] Organoselenium compounds can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[5]

Therapeutic Applications

The diverse mechanisms of action of organoselenium compounds translate into a wide range of potential therapeutic applications.

Antioxidant and Anti-inflammatory Effects

By mimicking GPx and modulating the Nrf2 and NF-κB pathways, organoselenium compounds are potent antioxidants and anti-inflammatory agents.[5][15] This makes them promising candidates for the treatment of diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and arthritis.[8][16]

Anticancer Activity

Organoselenium compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[17][18][19] Their ability to selectively induce oxidative stress in cancer cells, which often have a compromised antioxidant defense system, is a particularly promising therapeutic strategy.[17]

Neuroprotective Effects

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][19][20] The antioxidant and anti-inflammatory properties of organoselenium compounds, such as Ebselen and diphenyl diselenide, have been shown to confer neuroprotection in various preclinical models.[9][13][21]

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of a selection of organoselenium compounds from various studies.

Table 1: Antioxidant Activity of Organoselenium Compounds

| Compound | Assay | IC50 / Activity | Reference |

| Ebselen | GPx-like activity | Potent mimic | [8] |

| Diphenyl diselenide | DPPH radical scavenging | Active | [22] |

| Selenocystine (SeCys) | Inhibition of lipid peroxidation | IC50: 27 µM | [23] |

| Selenomethionine (SeM) | Inhibition of lipid peroxidation | IC50: 200 µM | [23] |

| B-norcholesterol selenocyanate (9d) | DPPH radical scavenging | Moderate activity | [4] |

Table 2: Anticancer Activity of Organoselenium Compounds

| Compound | Cell Line | IC50 Value | Reference |

| Diphenyl diselenide analogue (45) | PC-3 (prostate) | 1.7 µM | [1] |

| Pyridazine derivative (37a) | MCF-7 (breast) | 10.34 µM | [1] |

| Naphthoquinone-containing selenide (57) | HL-60 (leukemia) | Sub-micromolar | [1] |

| Selenocyanate compound | PC-3 (prostate) | < 5 µM | [21] |

| B-norcholesterol selenocyanate (9d) | Sk-Ov-3 (ovarian) | 3.4 µM | [4] |

| Selenocyanate (15a) | Triple-negative breast cancer | Lead analogue | [17] |

| Benzodioxyl derivative (2b) | HT-29 (colon) | < 12 µM | [17] |

| Compound 5 | A549 (lung) | 10.67 µM | [24] |

| Compound 5 | C6 (glioma) | 4.33 µM | [24] |

Table 3: Neuroprotective Activity of Organoselenium Compounds

| Compound | Model | EC50 / Effect | Reference |

| Ebselen | SH-SY5Y cells (Alzheimer's model) | Protective at 0.1 and 1 µM | [9] |

| Selenomethionine | SH-SY5Y cells (Alzheimer's model) | No protection | [9] |

| Diphenyl diselenide | In vivo models of neurotoxicity | Neuroprotective | [13][21] |

| Sodium Selenite | MPTP mouse model (Parkinson's) | Neuroprotective | [20] |

| Seleno-L-methionine | MPTP mouse model (Parkinson's) | Less effective than Sodium Selenite | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of organoselenium compounds.

Synthesis of Organoselenium Compounds

Synthesis of Diphenyl Diselenide:

-

Reaction: Phenylmagnesium bromide is reacted with elemental selenium to form phenylselenomagnesium bromide. This intermediate is then oxidized with bromine to yield diphenyl diselenide.[21]

-

Procedure:

-

Prepare phenylmagnesium bromide (Grignard reagent) from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

To the Grignard reagent, slowly add elemental selenium powder. The reaction is exothermic and should be controlled by cooling.

-

After the addition is complete, stir the mixture at room temperature until the selenium is consumed.

-

Cool the reaction mixture in an ice bath and slowly add a solution of bromine in diethyl ether.

-

After the addition, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain yellow crystals of diphenyl diselenide.

-

Synthesis of Ebselen:

-

Reaction: A common synthesis involves the reaction of 2-aminobenzoic acid with sodium nitrite to form a diazonium salt, which then reacts with sodium diselenide. The resulting diselenide is chlorinated and subsequently reacted with aniline to form Ebselen.

-

Procedure:

-

Dissolve 2-aminobenzoic acid in hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium diselenide by reducing elemental selenium with sodium borohydride in ethanol.

-

Slowly add the diazonium salt solution to the sodium diselenide solution at low temperature.

-

After the reaction is complete, acidify the mixture to precipitate the 2,2'-diselenobis(benzoic acid).

-

Treat the diselenide with a chlorinating agent such as thionyl chloride to form the corresponding acyl chloride.

-

React the acyl chloride with aniline in the presence of a base (e.g., pyridine) to yield Ebselen.

-

Purify the crude product by recrystallization.

-

In Vitro Biological Assays

Glutathione Peroxidase (GPx)-like Activity Assay:

-

Principle: This assay measures the ability of a compound to catalyze the reduction of a peroxide (e.g., hydrogen peroxide or cumene hydroperoxide) by glutathione (GSH). The rate of NADPH consumption is monitored spectrophotometrically at 340 nm in a coupled reaction with glutathione reductase (GR), which regenerates GSH from its oxidized form (GSSG) at the expense of NADPH.[25][26]

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

-

Add the organoselenium compound (test sample) to the reaction mixture.

-

Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH consumption is proportional to the GPx-like activity of the compound.

-

Thioredoxin Reductase (TrxR) Inhibition Assay:

-

Principle: This assay determines the ability of a compound to inhibit the activity of thioredoxin reductase. TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, and NADPH.

-

Add purified TrxR enzyme and the test compound at various concentrations.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Reactive Oxygen Species (ROS) Measurement in Cells:

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Culture cells in a suitable plate (e.g., 96-well plate).

-

Treat the cells with the organoselenium compound for the desired time.

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

The fluorescence intensity is proportional to the intracellular ROS levels.

-

Anticancer Activity (MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the organoselenium compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vivo Biological Assays

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model):

-

Principle: This is a widely used model to screen for acute anti-inflammatory activity. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[12][27]

-

Procedure:

-

Fast rats overnight but allow free access to water.

-

Administer the organoselenium compound (orally or intraperitoneally) at a specific time before carrageenan injection.

-

Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to a control group that received only the vehicle.

-

Neuroprotective Activity (MPTP Mouse Model of Parkinson's Disease):

-

Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The ability of a compound to protect against MPTP-induced neurotoxicity is a measure of its neuroprotective potential.[20][28]

-

Procedure:

-

Administer the organoselenium compound to mice for a specified period.

-

Induce Parkinson's-like symptoms by administering MPTP (typically via intraperitoneal injection).

-

After a certain period, assess motor function using behavioral tests such as the rotarod test or the pole test.

-

Sacrifice the animals and collect brain tissue.

-

Analyze the brain tissue for dopamine levels, the number of dopaminergic neurons in the substantia nigra (e.g., by tyrosine hydroxylase immunohistochemistry), and markers of oxidative stress.

-

Compare the results from the treated group with those from an MPTP-only control group.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by organoselenium compounds and a general experimental workflow for their evaluation.

Caption: Catalytic cycle of GPx-like activity of organoselenium compounds.

Caption: Modulation of the Keap1-Nrf2-ARE signaling pathway by organoselenium compounds.

Caption: General experimental workflow for the evaluation of organoselenium compounds.

Conclusion

Organoselenium compounds represent a versatile and promising platform for the development of new therapeutic agents. Their unique redox properties and ability to modulate key cellular signaling pathways provide a strong foundation for their antioxidant, anticancer, neuroprotective, and anti-inflammatory activities. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies essential for researchers, scientists, and drug development professionals working in this exciting field. Further research and development, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, will undoubtedly unlock the full therapeutic potential of organoselenium compounds.

References

- 1. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of some cholesterol-based selenocyanate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some Ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Evaluation of the Neuroprotective Effect of Organic Selenium Compounds: An in Vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of substituents on the GPx-like activity of ebselen: steric versus electronic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selenium Forms and Dosages Determined Their Biological Actions in Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In vitro radioprotection studies of organoselenium compounds: differences between mono- and diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mmpc.org [mmpc.org]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl selenocyanate (C₈H₇NSe) is an organoselenium compound of significant interest in the scientific community, particularly for its potent biological activities. Found naturally in selenium-enriched garlic, this compound has demonstrated notable chemopreventive, antimicrobial, and nematicidal properties.[1][2] Its reactivity also makes it a valuable intermediate in the synthesis of other organoselenium molecules.[3] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support ongoing research and development efforts.

Physical Properties

This compound is a clear to white crystalline powder at room temperature.[4] It is characterized by the physical and chemical identifiers summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4671-93-6 | [1][4] |

| Molecular Formula | C₈H₇NSe | [1][2] |

| Molecular Weight | 196.11 g/mol | [1][2] |

| Appearance | Clearish/white crystalline powder | [4] |

| Melting Point | 71-72 °C | [1][2] |

| Boiling Point (Predicted) | 276.7 °C at 760 mmHg | [2] |

| Purity (Commercial) | ≥98% | [4] |

| LogP (Predicted) | 1.638 |

Chemical Properties and Reactivity

Synthesis

This compound can be synthesized through a facile and efficient reaction between a benzyl halide (bromide or chloride) and potassium selenocyanate (KSeCN) in acetonitrile as the solvent.[5] This method is advantageous as it typically proceeds to completion in under an hour at room temperature and yields a product that can be purified by a single recrystallization, avoiding the need for chromatography.[5] The progress of the reaction is visually indicated by the formation of a potassium halide precipitate (KBr or KCl).[5]

Reactivity

Organic selenocyanates are recognized as a reactive class of organoselenium compounds.[3] They serve as versatile synthetic intermediates for creating other selenium-containing molecules.[3] The selenocyanate functional group (R-SeCN) combines both nucleophilic and electrophilic characteristics.[3] this compound is susceptible to substitution, hydrolysis, and redox reactions.[3]

Stability and Storage

The compound is stable under recommended storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[6] For long-term storage as a powder, a temperature of 4°C is recommended.[4] It is incompatible with strong oxidizing agents and acids; contact with acids may lead to the liberation of toxic gas.[7]

Spectral Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and a characteristic singlet for the benzylic methylene (-CH₂-) protons. The methylene protons typically appear in the range of 3.91–4.25 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons and the benzylic carbon. The nitrile carbon of the selenocyanate group gives a characteristic signal around 101.7–102.1 ppm, while the methylene carbon appears at approximately 32 ppm. |

| IR Spectroscopy | The infrared spectrum is dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the selenocyanate group, typically observed in the range of 2055–2089 cm⁻¹. Aromatic C-H and C=C stretching bands are also present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, which can be used to confirm its elemental composition. |

Biological Activity and Mechanisms of Action

This compound exhibits a broad range of biological activities, making it a compound of high interest for drug development.

Chemopreventive Activity

It has demonstrated significant chemopreventive effects in various animal models, inhibiting carcinogenesis induced by chemical agents like DMBA, azoxymethane, and benzo[a]pyrene.[1][4]

Enzyme Inhibition

A key mechanism of its action is the inhibition of several crucial cellular enzymes:

-

DNA Cytosine Methyltransferase (Mtase): this compound is an inhibitor of Mtase with a reported IC₅₀ of 8.4 µM.[3]

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): It has also been shown to inhibit the activity of PKA and PKC, which are critical components of cellular signaling pathways.[1][4]

Antimicrobial and Nematicidal Activity

This compound possesses potent antimicrobial activity against a range of bacteria (including Escherichia coli, Pseudomonas syringae, and Micrococcus luteus) and fungi.[3] Notably, it shows significant growth inhibition of all tested bacteria at concentrations as low as 50 µM.[3] This activity is unique to the selenium compound, as its sulfur analogs (benzyl thiocyanate and benzyl isothiocyanate) do not exhibit similar effects.[3] It also displays nematicidal activity that is reportedly much higher than reference drugs.[2]

Mandatory Visualizations

Caption: Inhibition of key cellular signaling pathways by this compound.

Experimental Protocols

Synthesis of this compound[5]

This protocol is adapted from a reported facile synthesis method.[5]

Materials:

-

Benzylic halide (e.g., benzyl bromide or benzyl chloride) (2.0 mmol)

-

Potassium selenocyanate (KSeCN) (2.2 mmol)

-

Anhydrous acetonitrile (CH₃CN) (~22 mL)

-

Distilled water

-

Benzene/Toluene (1:1 mixture)

-

Heptane

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the benzylic halide (2.0 mmol) in 15 mL of anhydrous acetonitrile with stirring.

-

In a separate flask, dissolve KSeCN (2.2 mmol) in 5 mL of anhydrous acetonitrile.

-

Add the KSeCN solution to the stirred solution of the benzylic halide. Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.

-

Continue stirring at room temperature. The reaction progress is marked by the formation of a fine white precipitate (KCl or KBr).

-

The reaction is typically complete within 30-60 minutes, when no further precipitate is observed to form. Completion can be verified by thin-layer chromatography.

-

Pour the reaction mixture into 200 mL of distilled water and stir for approximately 30 minutes.

-

Cool the mixture in an ice bath and collect the solid precipitate via vacuum filtration.

-

Wash the collected solid generously with water to remove excess salts.

Purification by Recrystallization[5]

-

Dissolve the crude solid product in a minimal amount of a warm benzene/toluene (1:1) mixture (typically 1-4 mL).

-

Add heptane (typically 20-40 mL) until the cloud point is reached.

-

Seal the flask and cool it to -20°C for 1-2 hours to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals to obtain analytically pure this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Accidental Release: In case of a spill, prevent the powder from spreading. Take up the material mechanically and place it in appropriate containers for disposal. Avoid creating dust.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 4671-93-6 [amp.chemicalbook.com]

- 3. This compound|CAS 4671-93-6|DC Chemicals [dcchemicals.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. This compound | C8H7NSe | CID 101450 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Avenue: Early Investigations into Benzyl Selenocyanate and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of organoselenium compounds as potential therapeutic agents has a rich history rooted in the understanding of selenium's essential role in human health and its intriguing anticancer properties. Among these, benzyl selenocyanate (BSC) and its structural analogs emerged as a promising class of molecules in early cancer chemoprevention studies. This technical guide delves into the foundational research on this compound and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and early mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering a retrospective lens on the genesis of this important class of compounds.

Data Presentation: A Comparative Overview of Physicochemical and Biological Properties

Early research focused on the synthesis and characterization of various substituted benzyl selenocyanates to establish structure-activity relationships. The following tables summarize the quantitative data from these initial studies, providing a comparative look at their synthetic yields, physical properties, and inhibitory activities against key cellular enzymes.

Table 1: Synthesis and Physicochemical Properties of this compound and its Analogs [1]

| Starting Material | Compound Name | % Yield | Melting Point (°C) |

| Benzyl bromide | This compound | 54 | 71-72 |

| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |

| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |

| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |

| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |

Table 2: Inhibitory Activity of this compound and Analogs against Protein Kinases [2]

| Compound | EC50 (µM) for PKC Inhibition | EC50 (µM) for PKA Inhibition |

| 1,4-Phenylenebis(methylene)selenocyanate (p-XSC) | 0.1 | ~0.1 |

| This compound (BSC) | 1 | ~1 |

| Sodium Selenite (Na2SeO3) | >10 | >10 |

Table 3: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines [3]

| Compound | Cell Line | IC50 (µM) |

| Benzodioxyl derivative 2a (a selenocyanate) | HT-29 (Colon) | <12 |

| Benzodioxyl derivative 2a (a selenocyanate) | H1299 (Lung) | <12 |

| Benzodioxyl derivative 2b (a diselenide) | HT-29 (Colon) | <12 |

| Benzodioxyl derivative 2b (a diselenide) | H1299 (Lung) | <12 |

| Benzodioxyl derivative 2b (a diselenide) | HCT-116 (Colon) | ~11 |

Experimental Protocols: Foundational Methodologies

The following sections detail the key experimental protocols employed in the early investigation of this compound and its analogs. These methods laid the groundwork for subsequent research in the field.

Synthesis of Substituted Benzyl Selenocyanates

A facile and efficient method for the synthesis of benzyl selenocyanates was developed that avoids the need for chromatographic purification.[1]

Materials:

-

Substituted benzyl bromide or chloride

-

Potassium selenocyanate (KSeCN)

-

Acetonitrile (anhydrous)

-

Distilled water

Procedure:

-

A solution of potassium selenocyanate (1.1 equivalents) in acetonitrile is prepared.

-

The KSeCN solution is added to a stirred solution of the corresponding benzyl halide (1.0 equivalent) in acetonitrile.

-

The reaction is stirred at room temperature for 30-60 minutes. The progress of the reaction is monitored by the formation of a white precipitate (KCl or KBr).

-

Upon completion, the reaction mixture is poured into distilled water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the pure this compound derivative.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a cornerstone for assessing the cytotoxic effects of these compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, H1299, MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

This compound or analog solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

Following the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Apoptosis Assay via Annexin V and Propidium Iodide Staining

To determine if the observed cytotoxicity was due to apoptosis, early studies employed flow cytometry with Annexin V and propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways

Early mechanistic studies, particularly with the potent analog 1,4-phenylenebis(methylene)selenocyanate (p-XSC), suggested the involvement of key signaling pathways in mediating its anticancer effects.

Figure 1: Proposed signaling pathways affected by this compound and its analogs.

Experimental Workflow

The general workflow for the preclinical evaluation of this compound analogs in early cancer research is depicted below.

Figure 2: A generalized workflow for the initial in vitro evaluation of this compound analogs.

Conclusion

The early research into this compound and its analogs laid a critical foundation for the development of novel selenium-based anticancer agents. The facile synthesis, coupled with promising in vitro cytotoxicity and initial mechanistic insights, highlighted the therapeutic potential of this class of compounds. While subsequent research has further elucidated their complex mechanisms of action and explored a wider range of derivatives, the foundational studies detailed in this guide remain a testament to the enduring importance of fundamental research in drug discovery. This comprehensive overview serves as a valuable historical and technical resource, providing context and detailed methodologies for contemporary researchers building upon this important legacy.

References

- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-phenylenebis(methylene)selenocyanate but not selenomethionine inhibits androgen receptor and Akt signaling in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Theoretical Exploration of Benzyl Selenocyanate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl selenocyanate (BSC) is an organoselenium compound of significant interest due to its established chemopreventive properties. Understanding the underlying chemical reactivity of BSC is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reactivity of this compound, with a focus on its synthesis, reaction mechanisms, and potential biological significance. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways to serve as an in-depth resource for researchers in chemistry, biology, and pharmacology.

Introduction

Organoselenium compounds have emerged as a promising class of molecules with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Among these, this compound (BSC) has been identified as a potent chemopreventive agent, inhibiting carcinogenesis in various animal models.[1] The reactivity of the selenocyanate (-SeCN) functional group, attached to a benzylic carbon, governs its interactions with biological nucleophiles and its overall metabolic fate. Theoretical and computational chemistry provides invaluable tools to probe the electronic structure, reaction pathways, and kinetic and thermodynamic parameters that define the reactivity of BSC. This guide aims to synthesize the current knowledge on the theoretical aspects of BSC reactivity, complemented by relevant experimental findings.

Synthesis of this compound and Derivatives

A facile and efficient synthesis of this compound and its substituted derivatives is crucial for further reactivity and biological studies. A commonly employed method involves the nucleophilic substitution of a benzylic halide with potassium selenocyanate (KSeCN) in an appropriate solvent.

General Synthetic Protocol

A solution of potassium selenocyanate (KSeCN) in acetonitrile is added to a stirred solution of the corresponding benzylic halide (bromide or chloride) in acetonitrile. The reaction proceeds at room temperature, and the formation of a precipitate (KBr or KCl) indicates the progress of the reaction. The reaction is typically complete within 30-60 minutes. The product, this compound, can be isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization.[2][3]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Yields and Characterization Data for Substituted Benzyl Selenocyanates

The synthesis of various substituted benzyl selenocyanates has been reported with moderate to good yields.[1][2]

| Starting Material | Product | Yield (%) | Melting Point (°C) | 1H-NMR (CD3CN) δ (ppm) |

| Benzyl bromide | This compound | 54 | 71-72 | 4.28 (s, 2H), 7.40 (s, 5H) |

| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 | 4.30 (s, 2H), 7.32 (m, 4H) |

| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 | 2.37 (s, 3H), 4.25 (s, 2H), 7.23 (s, 4H) |

| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 | 3.75 (s, 3H), 4.28 (s, 2H), 7.20 (dd, J=13 Hz, J=9 Hz, 4H) |

| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 | 1.27 (s, 9H), 4.25 (s, 2H), 7.37 (s, 4H) |

Theoretical Studies on Structure and Reactivity

While comprehensive theoretical studies specifically on the reactivity of this compound are still an emerging area, valuable insights can be gleaned from computational analyses of its structure and by drawing parallels with related organoselenium compounds and reaction types.

Vibrational Spectroscopic and Ab Initio Studies

Vibrational spectroscopy, combined with quantum chemical calculations, provides fundamental information about the molecular structure and bonding in this compound. A study on 4-tert-butyl this compound utilized Fourier Transform Infrared (FT-IR) spectroscopy and ab initio Hartree-Fock (HF) calculations to assign vibrational wavenumbers.[4]

| Vibrational Mode | Experimental (IR, cm⁻¹) | Calculated (HF, cm⁻¹) |

| C≡N stretch | 2146 | 2274 |

| Phenyl ring C-H stretch | 3057, 3028, 3000 | 3046, 3024, 3001, 2998 |

| Phenyl ring stretch | 1638, 1511, 1330 | 1627, 1577, 1514, 1417, 1317 |

The agreement between the experimental and calculated vibrational frequencies validates the computational model for describing the ground state electronic structure of this class of molecules.[4]

Proposed Reaction Mechanisms and Computational Insights

The reactivity of this compound is expected to be dominated by the electrophilic nature of the benzylic carbon and the selenium atom, as well as the potential for the selenocyanate group to undergo redox reactions.

The benzylic carbon in this compound is susceptible to nucleophilic attack, leading to the displacement of the selenocyanate anion. This is a key reaction in its biological activity, as nucleophiles such as glutathione can react at this position.

Caption: Proposed Sₙ2 reaction pathway for this compound.

Computational studies on analogous Sₙ2 reactions using Density Functional Theory (DFT) can provide valuable information on the transition state geometry and activation energy barrier.[5] For the reaction of benzyl bromide with various nucleophiles, DFT calculations have been employed to understand the reactivity, and similar approaches could be applied to this compound.[6]

The selenium atom in this compound can undergo redox reactions. A proposed mechanism for the electrochemical reduction of this compound involves the formation of a radical anion, which then dimerizes to form a diselenide.[7]

Caption: Proposed electrochemical reduction pathway of this compound.

DFT calculations can be used to determine the redox potentials of organoselenium compounds, providing a theoretical basis for understanding their behavior in redox processes.[8]

Biological Reactivity and Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with key cellular pathways. While direct experimental evidence for this compound is still accumulating, studies on related compounds provide a strong basis for hypothesized mechanisms.

Glutathione Peroxidase (GPx) Mimicry

Many organoselenium compounds exhibit glutathione peroxidase-like activity, catalyzing the reduction of hydroperoxides by thiols such as glutathione (GSH).[9][10] This antioxidant activity is a key aspect of their chemopreventive effects.